

Navigating the Isomeric Landscape of Methoxy-Biphenyl-Sulfonyl Chlorides: A Technical Guide

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Compound of Interest

Compound Name: *3'-Methoxy-biphenyl-3-sulfonyl chloride*

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An In-depth Examination of 3'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride and its Structural Isomers for Advanced Research Applications

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The introduction of a sulfonyl chloride group, a potent electrophile, and a methoxy group, a hydrogen bond acceptor and modulator of electronic properties, creates a diverse family of substituted biphenyl sulfonyl chlorides. This guide provides a comprehensive technical overview of **3'-Methoxy-biphenyl-3-sulfonyl chloride** and its closely related, more frequently documented isomers, with a particular focus on their identification, synthesis, and application in research and development.

A critical point of clarification for researchers is the precise nomenclature and corresponding Chemical Abstracts Service (CAS) number. While the query for "**3'-Methoxy-biphenyl-3-sulfonyl chloride**" is specific, the readily available and frequently cited isomer in chemical databases is 4'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride, with the CAS number 799283-94-6. [1][2] This guide will primarily focus on this and other commercially available isomers, providing a robust resource for scientists working with these valuable chemical intermediates.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical reagents is paramount for reproducible research. The following table summarizes the key identifiers for the most relevant isomers of methoxy-biphenyl-sulfonyl chloride.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride	799283-94-6	C ₁₃ H ₁₁ ClO ₃ S	282.75
3'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride	186550-26-5	C ₁₃ H ₁₁ ClO ₃ S	282.74

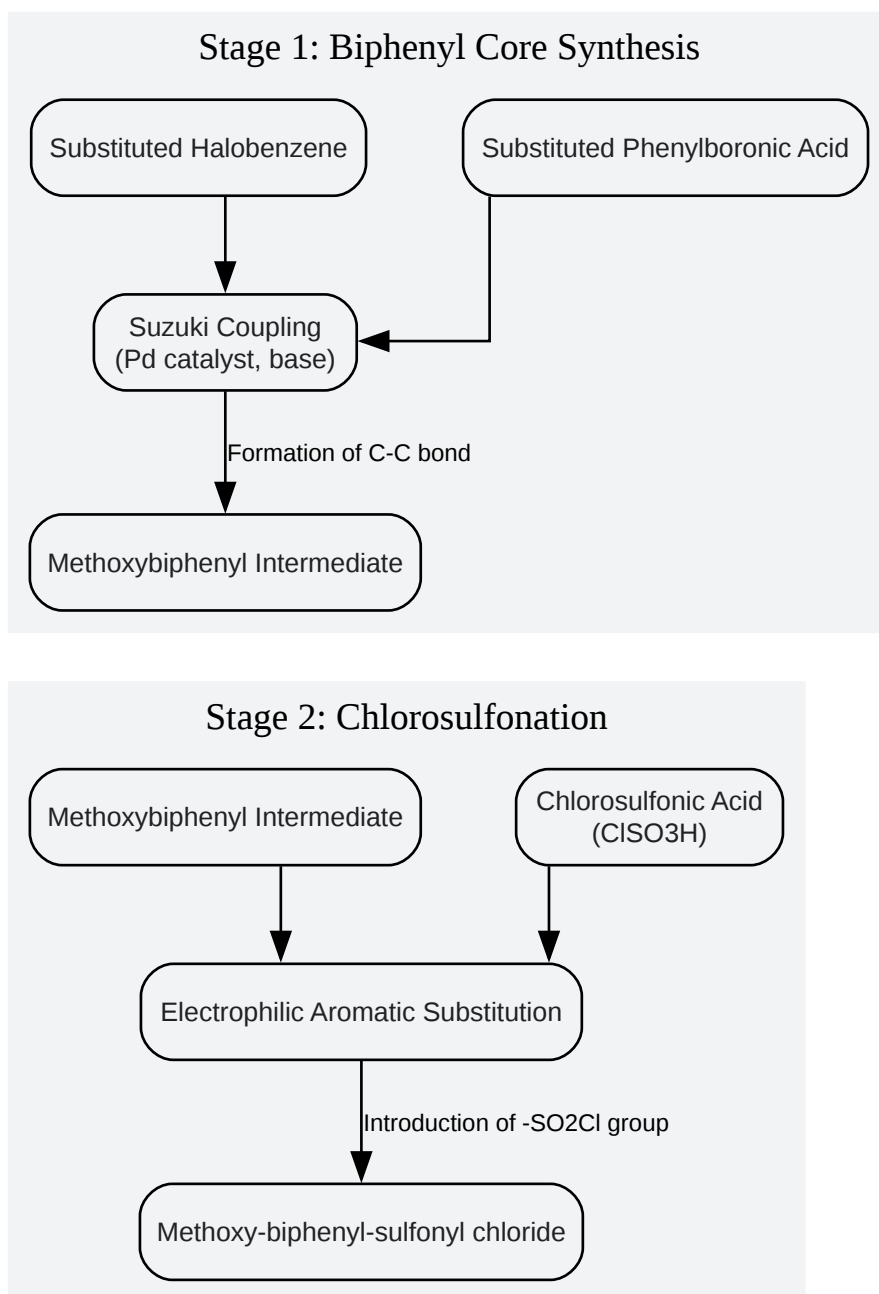
These compounds typically present as white to off-white crystalline powders and should be stored in a cool, dry place to maintain their integrity.^[1]

Synthesis and Mechanistic Considerations

The synthesis of methoxy-biphenyl-sulfonyl chlorides generally involves a multi-step process, leveraging well-established organic chemistry transformations. A plausible and common synthetic strategy involves the chlorosulfonation of a methoxybiphenyl precursor.

General Synthetic Pathway

The synthesis can be conceptually broken down into two key stages: the formation of the methoxybiphenyl core and the subsequent introduction of the sulfonyl chloride moiety.



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Caption: Generalized synthetic workflow for methoxy-biphenyl-sulfonyl chlorides.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a representative synthesis of a methoxy-biphenyl-sulfonyl chloride, such as 4'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride.

Step 1: Synthesis of 3-Methoxybiphenyl (Precursor)

- To a solution of 3-hydroxybiphenyl (1.0 eq) in an appropriate solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate (1.5 eq).
- Add a methylating agent, for example, dimethyl sulfate (1.2 eq), dropwise to the mixture.
- Heat the reaction mixture and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield 3-methoxybiphenyl.^[3]

Step 2: Chlorosulfonation of 3-Methoxybiphenyl

- In a flask equipped with a dropping funnel and a stirrer, carefully add 3-methoxybiphenyl (1.0 eq) portion-wise to an excess of chlorosulfonic acid (e.g., 5.0 eq) at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for a few hours.
- Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
- The final product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

- Choice of Base and Methylating Agent: The selection of a base and methylating agent in Step 1 is crucial for efficient O-methylation while minimizing side reactions.

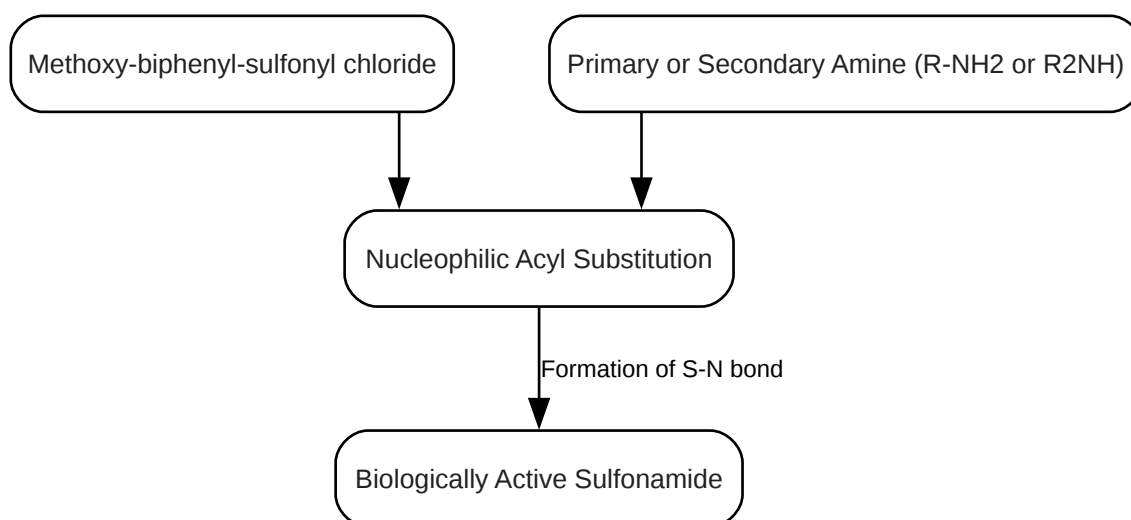
- **Excess Chlorosulfonic Acid:** The use of excess chlorosulfonic acid in Step 2 drives the electrophilic aromatic substitution to completion.
- **Controlled Temperature:** Maintaining a low temperature during the initial addition of the biphenyl to chlorosulfonic acid is critical to control the exothermic reaction and prevent degradation of the starting material.

Applications in Drug Discovery and Organic Synthesis

Methoxy-biphenyl-sulfonyl chlorides are versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The sulfonyl chloride group serves as a key handle for introducing the sulfonyl moiety into various scaffolds.

Synthesis of Sulfonamides

The primary application of these reagents is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^[1] The reaction of a methoxy-biphenyl-sulfonyl chloride with a primary or secondary amine in the presence of a base readily yields the corresponding sulfonamide.



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Caption: General reaction scheme for the synthesis of sulfonamides.

The introduction of the sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and acidity.[4] Furthermore, the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enhancing the binding affinity of the drug molecule to its target protein.[4]

Intermediate in Multi-Step Syntheses

These compounds are valuable intermediates for the synthesis of more complex molecules. For instance, they can be used in the development of selective receptor antagonists. In the synthesis of EP1 receptor antagonists, various sulfonyl chlorides are reacted with key aniline intermediates to produce a library of sulfonamide derivatives for structure-activity relationship (SAR) studies.[5]

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and can react with water to release hydrochloric acid. Therefore, they should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these reagents. The GHS classification for 4'-Methoxy[1,1'-biphenyl]-3-sulfonyl chloride indicates that it may cause an allergic skin reaction and serious eye irritation. [2]

Conclusion

The methoxy-biphenyl-sulfonyl chloride scaffold, particularly isomers like 4'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride, represents a class of highly valuable and versatile building blocks for researchers in drug discovery and materials science. A clear understanding of their nomenclature, synthesis, and reactivity is essential for their effective utilization in the development of novel and functional molecules. This guide provides a foundational understanding to empower researchers to confidently incorporate these reagents into their synthetic strategies.

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